
2-(1,2,3,6-テトラヒドロピリジン-5-イル)フェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol” is a chemical compound with the CAS Number: 2296507-70-3 . It has a molecular weight of 175.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol” is represented by the formula C11H13NO . The compound’s structure includes a phenol group attached to a tetrahydropyridine ring .Physical And Chemical Properties Analysis
“2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol” is a powder that is stored at room temperature . It has a molecular weight of 175.23 .作用機序
Target of Action
It is known that tetrahydropyridines (thps), a class of compounds to which this molecule belongs, have been found to possess biologically active properties .
Mode of Action
Thp-containing compounds have been synthesized by the inspiration of known bioactive natural products . The introduction of varied substituents onto the THP ring system has a significant effect on their pharmacological properties .
Biochemical Pathways
Thp-containing compounds have been found to possess anti-inflammatory and anticancer properties , suggesting that they may interact with pathways related to inflammation and cell proliferation.
Result of Action
Given the known anti-inflammatory and anticancer properties of thp-containing compounds , it can be inferred that this compound may have similar effects.
実験室実験の利点と制限
2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol has several advantages for lab experiments. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is readily available and can be synthesized using several methods. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is also stable under normal laboratory conditions and can be stored for extended periods. However, 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol has some limitations for lab experiments. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is highly toxic and should be handled with care. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is also sensitive to light and air, which can lead to degradation.
将来の方向性
Several future directions can be identified for 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol has potential applications in the treatment of epilepsy, chronic pain, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol can also be used as a ligand in the synthesis of various metal complexes that have potential applications in catalysis and material science. Further research is needed to fully understand the mechanism of action of 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol and its potential applications in various fields.
Conclusion
In conclusion, 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol can be synthesized using several methods and has been found to exhibit anticonvulsant and analgesic properties. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol has also been investigated for its potential use as an anti-inflammatory agent and in the treatment of neurodegenerative diseases. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol has several advantages for lab experiments but also has some limitations. Several future directions can be identified for 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol, and further research is needed to fully understand its potential applications.
合成法
2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol can be synthesized using several methods, including the reduction of 2-(1,2,3,6-tetrahydropyridin-5-yl) nitrobenzene using sodium borohydride. Another method involves the reaction of 2-(1,2,3,6-tetrahydropyridin-5-yl)phenylmagnesium bromide with carbon dioxide. 2-(1,2,3,6-Tetrahydropyridin-5-yl)phenol can also be synthesized by the reaction of 2-(1,2,3,6-tetrahydropyridin-5-yl)phenylboronic acid with a palladium catalyst.
科学的研究の応用
抗炎症剤
テトラヒドロピリジン (THPs) は、その化合物に含まれており、抗炎症剤として生物学的に活性な特性を持っていることが判明しています 。 天然物と合成医薬品剤の両方に見られるため、注目を集めています .
抗癌剤
THP を含む化合物は合成され、抗癌特性を持つことが判明しています 。 THP 環系へのさまざまな置換基の導入は、その薬理学的特性に大きな影響を与えます .
創薬と設計
THP を含むモチーフは、創薬と設計におけるリード化合物として使用されています 。 新しく報告された THP誘導体の構造活性相関 (SAR) 研究は、これらのモチーフを利用することの重要性を明らかにするのに役立ちます .
神経学研究
研究では、THP を含む強力な神経毒性プロドラッグである MPTP は、血液脳関門を通って黒質に移動し、ドーパミン神経細胞を選択的に標的とすることが示されています 。 これは、パーキンソン病に関連する運動症状を再現します .
抗増殖活性
4-(2,6-ジフェニル-2H-ピラゾロ[4,3-c]ピリジン-7-イル)フェノールなどのいくつかの化合物は、細胞死を誘導する抗増殖効果を示しています 。 また、増殖細胞核抗原 (PCNA) の発現レベルを低下させることが判明しています .
蛍光特性
最終化合物の蛍光特性を調べた結果、7-(4-メトキシフェニル)-2,6-ジフェニル-2H-ピラゾロ[4,3-c]ピリジンが強力な pH 指示薬であることが判明しました 。 これにより、蛍光強度ベースと比率測定の両方の pH 検出が可能になります .
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or inhaled, and can cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if feeling unwell .
特性
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-2,4-6,12-13H,3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJMGESNRIYCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[3-(1,3-benzothiazol-2-yl)anilino]-2-oxoethoxy]-N-[3-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2461003.png)
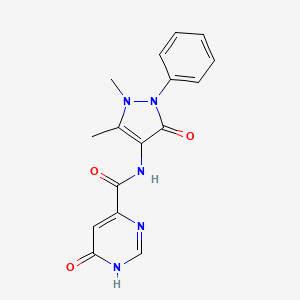
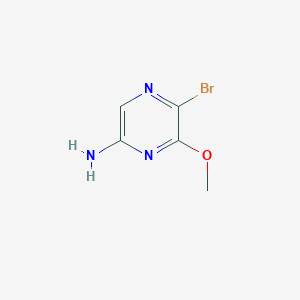
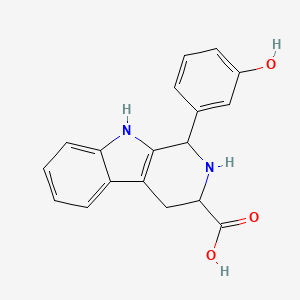
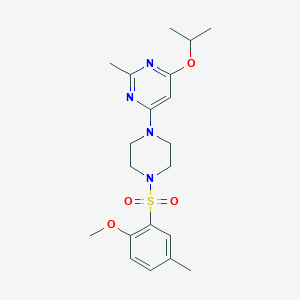
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide](/img/structure/B2461013.png)

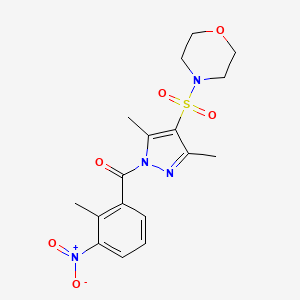
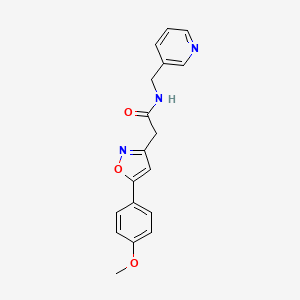

![4-[3-(4-Methoxyphenyl)isoxazol-5-yl]-1-methylpiperidin-4-ol](/img/structure/B2461022.png)
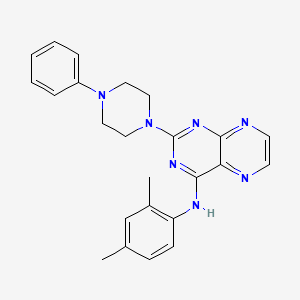
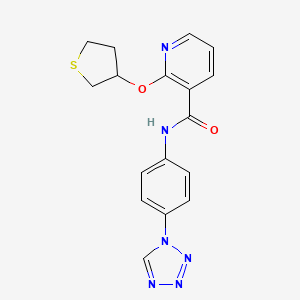
![N-(3,4-dimethoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2461026.png)